molecular formula C13H16O3 B14870999 Cyclobutyl(2,4-dimethoxyphenyl)methanone

Cyclobutyl(2,4-dimethoxyphenyl)methanone

Cat. No.: B14870999
M. Wt: 220.26 g/mol
InChI Key: WZDLMGMXTFWUTK-UHFFFAOYSA-N
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Description

Cyclobutyl(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclobutyl group attached to a methanone moiety, which is further connected to a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(2,4-dimethoxyphenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(2,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl(2,4-dimethoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(2,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Alteration of Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Cyclobutyl(2,4-dimethoxyphenyl)methanone can be compared with other similar compounds, such as:

    Cyclobutyl(2,4-dimethoxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of methanone.

    Cyclobutyl(2,4-dimethoxyphenyl)propanone: Contains a propanone moiety, leading to different chemical properties and reactivity.

    Cyclobutyl(2,4-dimethoxyphenyl)butanone: Features a butanone moiety, which may result in distinct biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

cyclobutyl-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C13H16O3/c1-15-10-6-7-11(12(8-10)16-2)13(14)9-4-3-5-9/h6-9H,3-5H2,1-2H3

InChI Key

WZDLMGMXTFWUTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCC2)OC

Origin of Product

United States

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